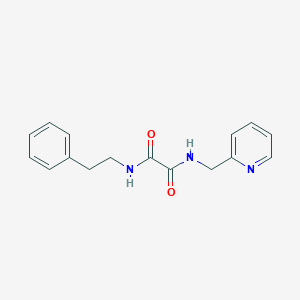
3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de 3-(3,4-diméthoxyphényl)-4-oxo-2-(trifluorométhyl)-4H-chromène-7-yle est un composé organique complexe appartenant à la classe des dérivés de la chroménone. Ce composé est caractérisé par la présence d'un noyau chroménone, substitué par un groupe trifluorométhyle, un groupe diméthoxyphényle et un ester acétate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de 3-(3,4-diméthoxyphényl)-4-oxo-2-(trifluorométhyl)-4H-chromène-7-yle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la préparation du noyau chroménone, suivie de l'introduction du groupe trifluorométhyle et du groupe diméthoxyphényle par diverses réactions de substitution. La dernière étape implique l'acétylation du groupe hydroxyle pour former l'ester acétate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des catalyseurs et l'optimisation des conditions de réaction pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de 3-(3,4-diméthoxyphényl)-4-oxo-2-(trifluorométhyl)-4H-chromène-7-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un alcool.
Substitution : Les groupes trifluorométhyle et diméthoxyphényle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L'acétate de 3-(3,4-diméthoxyphényl)-4-oxo-2-(trifluorométhyl)-4H-chromène-7-yle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et antioxydantes.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action de l'acétate de 3-(3,4-diméthoxyphényl)-4-oxo-2-(trifluorométhyl)-4H-chromène-7-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, en modulant leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(3,4-Diméthoxyphényl)-7-hydroxy-2-(trifluorométhyl)-4H-chromén-4-one
- Acide 3-(3,4-diméthoxyphényl)propanoïque
Unicité
L'acétate de 3-(3,4-diméthoxyphényl)-4-oxo-2-(trifluorométhyl)-4H-chromène-7-yle est unique en raison de la combinaison de son groupe trifluorométhyle, de son groupe diméthoxyphényle et de son ester acétate. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C20H15F3O6 |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C20H15F3O6/c1-10(24)28-12-5-6-13-15(9-12)29-19(20(21,22)23)17(18(13)25)11-4-7-14(26-2)16(8-11)27-3/h4-9H,1-3H3 |
Clé InChI |
PGVQVEIIFALSPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648687.png)
![5-(Furan-2-yl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B11648690.png)
![7-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yloxy)-4-methyl-chromen-2-one](/img/structure/B11648691.png)
![1-[(2-Methylallyl)sulfanyl]-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11648707.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11648711.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11648716.png)
![3-[2-Hydroxy-3-(4-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(4-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11648721.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-(2-methylphenyl)benzamide](/img/structure/B11648723.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11648724.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11648736.png)

![Ethyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648758.png)
